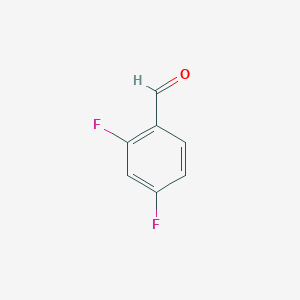

2,4-Difluorobenzaldehyde

概述

描述

2,4-Difluorobenzaldehyde (CAS: 1550-35-2) is a fluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O and a molecular weight of 142.10 g/mol. Key physical properties include:

- Boiling point: 168.6°C

- Melting point: 2–3°C

- Density: 1.3 g/cm³

- Flash point: 55°C . It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and liquid crystal materials due to its electron-deficient aromatic ring, which enhances reactivity in nucleophilic additions and condensations .

准备方法

合成路线和反应条件: 2,4-二氟苯甲醛可以通过几种方法合成:

2,4-二氯苯甲醛的氟化: 该方法涉及在极性非质子溶剂中,2,4-二氯苯甲醛与氟化钾反应.

工业生产方法: 2,4-二氟苯甲醛的工业生产通常涉及使用氟化钾在催化剂(如乙二醇二烷基醚)存在下氟化2,4-二氯苯甲醛 .

化学反应分析

2,4-二氟苯甲醛会发生各种化学反应,包括:

氧化: 醛基可以被氧化形成相应的羧酸。

还原: 醛基可以被还原形成2,4-二氟苯甲醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.

主要产物:

氧化: 2,4-二氟苯甲酸。

还原: 2,4-二氟苯甲醇。

取代: 取决于所用亲核试剂的各种取代苯甲醛.

科学研究应用

2,4-二氟苯甲醛在科学研究中具有广泛的应用:

化学: 它被用作合成各种有机化合物的中间体,包括药物和农用化学品.

生物学: 它被用于酶抑制研究以及作为合成生物活性分子的构建块.

医学: 它被用于开发新药和治疗剂.

工业: 它被用于生产特种化学品和材料.

作用机制

2,4-二氟苯甲醛的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为亲电子试剂,与生物系统中的亲核试剂反应。 它还可以通过与活性位点残基形成共价键来抑制某些酶 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | 168.6 | 2–3 | 2-F, 4-F |

| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | 180–182 | -7 | 4-F |

| 2,5-Difluorobenzaldehyde | 2646-90-4 | C₇H₄F₂O | 142.10 | 165–167 | 18–20 | 2-F, 5-F |

| 5-Chloro-2,4-difluorobenzaldehyde | 695187-29-2 | C₇H₃ClF₂O | 176.55 | N/A | N/A | 2-F, 4-F, 5-Cl |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | N/A | N/A | 3-OCH₃, 4-OCHF₂ |

Key Observations :

- Fluorine Position : The number and position of fluorine atoms significantly influence melting/boiling points. For example, 2,5-difluorobenzaldehyde has a higher melting point (18–20°C) than this compound (2–3°C) due to differences in molecular packing .

- Bulkier Substituents : 4-(Difluoromethoxy)-3-methoxybenzaldehyde has a higher molecular weight (188.13 g/mol) and reduced volatility compared to simpler fluorinated benzaldehydes .

Reaction Yields and Scalability

Key Observations :

- This compound exhibits superior scalability and cost-effectiveness in optimized syntheses, such as one-pot methods using formic acid .

- Mechanochemical methods (e.g., ball milling) enable high yields (95%) with minimal solvent waste, making this compound a preferred substrate for green chemistry .

Electronic and Steric Effects

- Electron-Withdrawing Effects : Fluorine substituents deactivate the aromatic ring, directing electrophilic substitutions to meta positions. For example, this compound reacts regioselectively in thienyl chalcone synthesis to form (E)-configured products .

Key Observations :

生物活性

2,4-Difluorobenzaldehyde (DFBA), a fluorinated aromatic aldehyde, has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of DFBA, exploring its pharmacological properties, enzymatic interactions, and implications in drug development.

- Molecular Formula : CHFO

- Molecular Weight : 142.10 g/mol

- Physical State : Colorless to light orange liquid

- Flash Point : 55 °C

Enzymatic Interactions

DFBA has been studied for its interaction with various enzymes. A notable study reported that DFBA undergoes enzymatic Baeyer-Villiger oxidation catalyzed by the flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO). This enzyme exhibited significant activity towards DFBA, converting it into corresponding fluorophenyl formates and minor amounts of fluorobenzoic acids. The reaction demonstrated that DFBA could serve as a substrate without substrate inhibition, which is an advantage for enzymatic processes .

Pharmacological Potential

Research indicates that DFBA derivatives may possess significant pharmacological properties. For instance, compounds derived from DFBA have been evaluated for their inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes management. One study highlighted that certain DFBA derivatives showed promising DPP-4 inhibitory activity, suggesting their potential as therapeutic agents for diabetes treatment .

Structure-Activity Relationship (SAR)

The biological activity of DFBA can be influenced by its structural modifications. The introduction of fluorine substituents at specific positions on the benzaldehyde ring has been shown to enhance the potency of compounds against DPP-4. For example, the presence of a fluorine atom at the 4-position significantly increased metabolic stability and DPP-4 inhibitory activity compared to non-fluorinated analogs .

Case Study 1: DPP-4 Inhibition

A series of DFBA derivatives were synthesized and tested for their DPP-4 inhibitory activity. The most potent compound exhibited an IC value of 4.9 nM, demonstrating a marked improvement over existing DPP-4 inhibitors like sitagliptin. The study concluded that the structural features of DFBA play a critical role in enhancing its pharmacological efficacy .

| Compound | IC (nM) | Remarks |

|---|---|---|

| DFBA Derivative A | 4.9 | Highly potent |

| Sitagliptin | ~10 | Standard comparator |

Case Study 2: Enzymatic Conversion

In another investigation focusing on the enzymatic conversion of DFBA, it was found that HAPMO efficiently catalyzed the transformation of DFBA into fluorophenols. This reaction pathway highlights the utility of DFBA in synthesizing valuable intermediates for pharmaceutical applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing imine derivatives using 2,4-difluorobenzaldehyde?

- Methodology : this compound reacts with amines under mild conditions to form imines. For example, refluxing with methanesulfonamide in ethanol, catalyzed by glacial acetic acid, yields N-(2,4-difluorobenzylidene)methanesulfonamide. Reaction optimization includes controlling stoichiometry (1:1 molar ratio) and reflux duration (~4 hours), followed by solvent evaporation and purification .

- Characterization : Products are confirmed via and NMR, with key signals for the aldehyde-derived imine (e.g., δ 8.99 ppm for the imine proton in CDCl) .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Safety Protocols : Classified under UN 1989 (flammable liquid), it requires storage at 0–6°C in airtight containers. Use fume hoods to avoid inhalation, and wear nitrile gloves due to its irritant properties .

- Transport : Labeled as a Category 3 flammable liquid for international shipping (air, sea, and road) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Key Methods :

- NMR : -NMR identifies fluorine environments, while -NMR detects aldehyde protons (δ ~10 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (142.103 g/mol) .

- IR Spectroscopy : Aldehyde C=O stretching (~1700 cm) and aromatic C-F vibrations (~1200 cm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic and structural properties of this compound?

- Methodology : Density functional theory (B3LYP/6-311++G(d,p)) predicts molecular geometry, vibrational frequencies, and electronic transitions. For example, calculations reveal the planarity of the benzaldehyde ring and the influence of fluorine substituents on electron density distribution .

- Validation : Experimental IR and Raman spectra align with computed vibrational modes, particularly C-F and C=O stretches .

Q. What strategies resolve contradictions between experimental and computational data for fluorinated benzaldehyde derivatives?

- Case Study : Discrepancies in bond lengths or vibrational frequencies may arise from solvent effects or basis set limitations. Hybrid approaches, such as incorporating polarizable continuum models (PCM) for solvent corrections, improve agreement between DFT results and experimental NMR/IR data .

Q. How is this compound utilized in medicinal chemistry for radiopharmaceutical development?

- Application : It serves as a precursor for PET radiotracers. For instance, 3,5-difluorobenzaldehyde (a structural analog) is used in synthesizing synaptic vesicle glycoprotein ligands. Key steps include nucleophilic fluorination and chiral resolution to achieve high radiochemical purity (>95%) .

Q. What are the challenges in synthesizing this compound-derived heterocycles, and how are they addressed?

- Synthesis Issues : Fluorine’s electron-withdrawing effect can hinder cyclization. Strategies include using Lewis acids (e.g., BF·EtO) to activate carbonyl groups or microwave-assisted synthesis to accelerate reaction kinetics .

- Example : this compound reacts with thiazole derivatives under microwave irradiation to form antifungal agents, with yields improved by 20–30% compared to conventional heating .

属性

IUPAC Name |

2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGPCBACLBHDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165788 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-35-2 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。